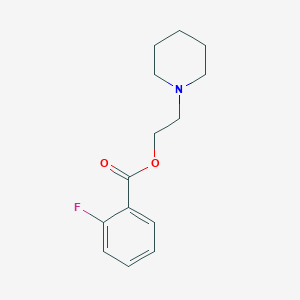![molecular formula C14H18N2O6S2 B257407 N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide, also known as AG-013736, is a small molecule inhibitor that targets the vascular endothelial growth factor (VEGF) receptor tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment due to its ability to inhibit angiogenesis, the formation of new blood vessels which is essential for tumor growth and metastasis.
Wirkmechanismus
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide targets the VEGF receptor tyrosine kinase, which is a key mediator of angiogenesis. By inhibiting this pathway, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide prevents the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-angiogenic effects, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has also been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its specificity for the VEGF receptor tyrosine kinase. This compound has been shown to have minimal off-target effects, which is important for the development of safe and effective cancer therapies. However, one limitation of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide is its poor solubility, which can make it difficult to administer in clinical settings.
Zukünftige Richtungen
There are a number of future directions for the study of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide. One potential area of research is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further studies are needed to better understand the optimal dosing and treatment regimens for N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in different cancer types. Finally, the potential use of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with other targeted therapies or immunotherapies should also be explored.
Synthesemethoden
The synthesis of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide involves several steps, including the reaction of 3-acetyl-6-methoxy-2-methylindole with methanesulfonyl chloride to form the corresponding mesylate. The mesylate is then reacted with sodium azide to form the corresponding azide, which is reduced to the amine using palladium on carbon. The amine is then reacted with methanesulfonyl chloride to form N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide has been shown to inhibit angiogenesis and tumor growth in a variety of cancer types, including breast, lung, and colon cancer. Clinical trials have also demonstrated the potential efficacy of N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide in combination with chemotherapy for the treatment of advanced solid tumors.
Eigenschaften
Produktname |
N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide |
|---|---|
Molekularformel |
C14H18N2O6S2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-(3-acetyl-6-methoxy-2-methyl-1-methylsulfonylindol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C14H18N2O6S2/c1-8-14(9(2)17)10-6-11(15-23(4,18)19)13(22-3)7-12(10)16(8)24(5,20)21/h6-7,15H,1-5H3 |
InChI-Schlüssel |
ZPAWQPGVGHGBCL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C |
Kanonische SMILES |
CC1=C(C2=CC(=C(C=C2N1S(=O)(=O)C)OC)NS(=O)(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)




![6-(3-Bromophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257343.png)
![2-fluoro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257344.png)

![6-(3,4-Dichlorophenyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B257347.png)
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B257350.png)
![5-bromo-2-(ethylsulfonyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B257352.png)